molecular formula C15H14O2S B1422185 2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1192547-93-5

2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1422185
M. Wt: 258.3 g/mol
InChI Key: JMUPUJNJABNZOW-UHFFFAOYSA-N
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Description

The compound “2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid” appears to be a complex organic molecule. However, there seems to be a lack of specific information available about this exact compound12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,2′-Bis(methylthio)-1,1′-biphenyl was synthesized by a Suzuki coupling of bromo-2-(methylthio)-benzene and 2-(methylthio)-benzene-boronic acid3. However, the specific synthesis process for “2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid” is not readily available45.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. However, the specific molecular structure for “2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid” is not readily available16.



Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. However, specific chemical reactions involving “2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid” are not readily available13.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, etc. However, the specific physical and chemical properties for “2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid” are not readily available18.


Scientific Research Applications

Coordination Networks and Metal Ion Binding

  • The molecule 2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid demonstrates unique interactions with metal ions due to its bifunctional nature containing carboxyl and thioether groups. It forms coordination networks with various metal ions, showing preferential binding patterns based on the metal ion's properties. The interaction of the carboxyl group with metal ions and the selectivity of the methylthio group towards softer metal ions like Cu(+) is particularly noteworthy. This indicates potential applications in designing coordination networks for targeted metal ion capture or separation (Zhou et al., 2008).

Photoinitiated Polymerization

  • A series of sulfur-containing carboxylic acids, including derivatives similar to 2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, have been studied as electron donors in photoinduced free-radical polymerizations. The presence of the sulfur-containing carboxylic acid contributes significantly to the polymerization rates and the reactivity of the free radicals generated. This suggests potential use of the molecule in photopolymerization processes, possibly leading to the development of new materials with specialized properties (Wrzyszczyński et al., 2000).

Synthesis of Complex Molecules

  • The structural characteristics of 2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid and similar molecules have been utilized in the synthesis of various complex organic compounds. For example, derivatives of this molecule have been used in the synthesis of benzimidazole derivatives and other complex molecules. These findings indicate the potential of 2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid in facilitating the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and materials science (Kucherenko et al., 2008).

Potential in Developing Electrochromic Materials

  • The molecule has been involved in the synthesis and electropolymerization of novel assemblies showing promising electrochromic performances. These materials exhibit the ability to change color in response to electrical stimuli, indicating potential applications in developing smart windows, displays, and other electrochromic devices (Li et al., 2020).

Safety And Hazards

Future Directions

The future directions for research on a compound depend on its potential applications in fields such as medicine, materials science, etc. However, the specific future directions for “2-Methyl-2’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid” are not readily available7.


properties

IUPAC Name

3-methyl-4-(2-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPUJNJABNZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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